

# Preclinical Data on JTT-553: A Technical Guide

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## Compound of Interest

Compound Name: JTT-553

Cat. No.: B1247504

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Disclaimer: The development of **JTT-553** was discontinued during Phase I clinical trials.<sup>[1]</sup> The following information is based on publicly available preclinical data and may not represent the complete dataset generated for this compound.

## Core Compound Information

**JTT-553** is a potent and selective inhibitor of Diacylglycerol O-Acyltransferase 1 (DGAT1), an enzyme crucial for the final step of triglyceride synthesis.<sup>[2]</sup> Developed by Japan Tobacco, it was investigated as a potential therapeutic agent for obesity.<sup>[1]</sup>

Property	Value	Reference
IUPAC Name	(trans-5-(4-amino-7,7-dimethyl-2-trifluoromethyl-7H-pyrimido[4,5-b][3,4]oxazin-6-yl)-2,3-dihydropiro(cyclohexane-1,1-inden)-4-yl)acetic acid	
Molecular Formula	C25H27F3N4O3	
Mechanism of Action	DGAT1 Inhibition	<sup>[2]</sup>

## In Vitro Pharmacology

## Enzyme Inhibition

Enzyme Target	IC50 (nM)	Selectivity	Reference
Human DGAT1	2.38	>4200-fold vs DGAT2 and ACAT1	

### Experimental Protocol: DGAT1 Inhibition Assay

A detailed experimental protocol for the DGAT1 inhibition assay is not publicly available. However, a general method can be inferred. The assay would likely involve a microsomal fraction from cells overexpressing human DGAT1. The inhibitory activity of **JTT-553** would be determined by measuring the reduction in the formation of radiolabeled triacylglycerol from diacylglycerol and a radiolabeled fatty acyl-CoA substrate (e.g., [14C]oleoyl-CoA).

## Preclinical Efficacy in Animal Models

**JTT-553** has demonstrated efficacy in rodent models of diet-induced obesity (DIO) and genetic type 2 diabetes (T2D).

### Diet-Induced Obesity (DIO) in Rats

Parameter	Animal Model	Treatment	Key Findings	Reference
Body Weight	Sprague-Dawley Rats on High-Fat Diet	JTT-553 (dose not specified)	Reduced body weight gain	
Food Intake	Sprague-Dawley Rats on High-Fat Diet	JTT-553 (dose not specified)	Reduced daily food intake	
Plasma Triglycerides	Sprague-Dawley Rats	JTT-553 (dose not specified) + Olive Oil Load	Suppressed plasma and chylomicron triglyceride levels	

### Experimental Protocol: DIO Rat Model

- Animal Model: Male Sprague-Dawley rats are typically used for DIO studies.[5][6]
- Diet: A high-fat diet (e.g., 45-60% of calories from fat) is used to induce obesity over several weeks.[5][7]
- Drug Administration: **JTT-553** would be administered orally, likely as a daily dose.
- Measurements:
  - Body Weight: Monitored regularly throughout the study.
  - Food Intake: Measured daily by weighing the amount of food consumed.[8][9][10]
  - Plasma Lipids: Blood samples are collected to measure triglyceride and other lipid levels, often after an oral fat challenge (e.g., olive oil gavage). Triglycerides are typically measured using a colorimetric assay kit.[11][12][13][14][15]

## Genetic Model of Type 2 Diabetes (KK-Ay Mice)

Parameter	Animal Model	Treatment	Key Findings	Reference
Body Weight	KK-Ay Mice	JTT-553 (dose not specified)	Reduced body weight gain and fat weight	
Glucose Metabolism	KK-Ay Mice	JTT-553 (dose not specified)	Decreased plasma glucose and insulin levels	
Adipose Tissue Markers	KK-Ay Mice	JTT-553 (dose not specified)	Decreased TNF- $\alpha$ mRNA and increased GLUT4 mRNA levels	

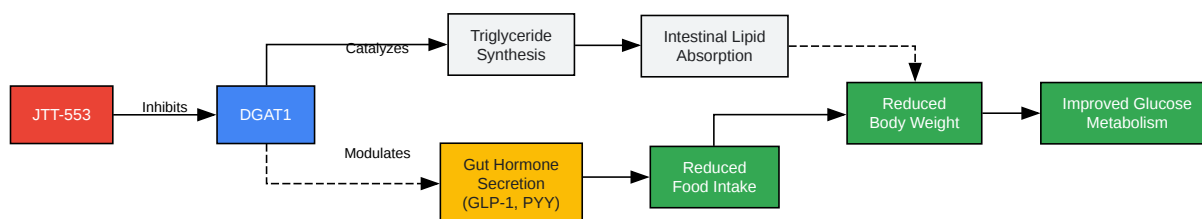
### Experimental Protocol: KK-Ay Mouse Model

- Animal Model: KK-Ay mice are a genetic model of obese type 2 diabetes.[16][17][18][19]

- Drug Administration: **JTT-553** would be administered orally.
- Measurements:
  - Plasma Glucose and Insulin: Measured from blood samples.
  - Gene Expression: Adipose tissue is collected at the end of the study, and mRNA levels of target genes (e.g., TNF- $\alpha$ , GLUT4) are quantified using real-time PCR.

## Signaling Pathways and Experimental Workflows

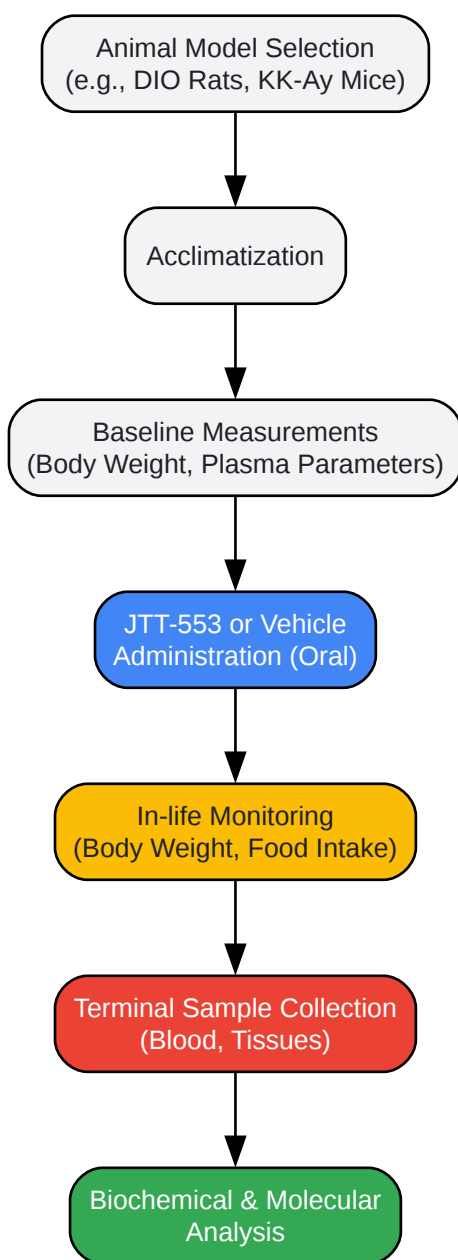
### Proposed Mechanism of Action of JTT-553



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Caption: Proposed mechanism of **JTT-553** in metabolic regulation.

## Experimental Workflow for Preclinical Efficacy Studies



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Caption: General workflow for in vivo efficacy studies of **JTT-553**.

## Preclinical Safety and Toxicology

Publicly available toxicology data for **JTT-553** is limited. The primary reported finding is an elevation in plasma transaminases.

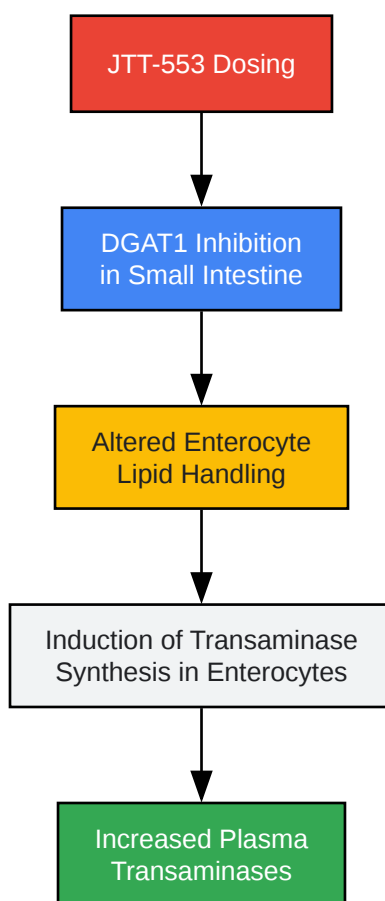
Finding	Species	Details	Reference
Elevated Plasma Transaminases	Rats and Monkeys	The increase was observed after repeated oral dosing and was associated with feeding after dosing. The origin of the transaminases was suggested to be the small intestine rather than the liver, and not indicative of hepatotoxicity.	

A comprehensive preclinical toxicology package would typically include:

- Acute Toxicity Studies: To determine the toxicity of a single dose.
- Repeat-Dose Toxicity Studies: In both rodent and non-rodent species to assess toxicity after longer-term exposure.[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)
- Safety Pharmacology: To evaluate effects on vital functions (cardiovascular, respiratory, and central nervous systems).
- Genotoxicity Assays: A battery of tests including the Ames test and micronucleus assay to assess mutagenic and clastogenic potential.[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)

Detailed reports on these studies for **JTT-553** are not publicly available.

## Logical Relationship of Transaminase Elevation



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Caption: Hypothesized pathway for **JTT-553**-induced transaminase elevation.

## Pharmacokinetics

Detailed preclinical pharmacokinetic data for **JTT-553**, such as C<sub>max</sub>, T<sub>max</sub>, AUC, and half-life in rats and monkeys, are not publicly available.<sup>[29][30][31][32][33]</sup> Such studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate and for dose selection in clinical trials.

## Summary and Conclusion

**JTT-553** is a potent and selective DGAT1 inhibitor that demonstrated efficacy in preclinical models of obesity and type 2 diabetes by reducing body weight, food intake, and improving glucose metabolism. Its mechanism of action is linked to the inhibition of triglyceride synthesis and modulation of gut hormones. The primary safety concern identified in the public domain is

an elevation of plasma transaminases, which has been suggested to originate from the small intestine as a pharmacological effect rather than hepatotoxicity. The lack of comprehensive, publicly available pharmacokinetic and toxicology data limits a full assessment of its preclinical profile. The discontinuation of its clinical development in Phase I suggests that there may have been challenges related to its safety, tolerability, or pharmacokinetic properties in humans.

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